molecular formula C24H23NO2 B10767007 [4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone

[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B10767007
M. Wt: 366.5 g/mol
InChI Key: DFIOKCGWOUDFRF-YGYNLGCDSA-N
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Description

[4-Hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic indole-based cannabinoid analog featuring a naphthoyl group at the 3-position of the indole core and a deuterium-enriched pentyl chain at the 1-position. The compound’s structure is characterized by:

  • Nonadeuteriopentyl chain: The 2,2,3,3,4,4,5,5,5-nonadeuteriopentyl group replaces the standard pentyl chain in classical synthetic cannabinoids (e.g., JWH-018), likely to study deuterium isotope effects on pharmacokinetics (e.g., reduced CYP450-mediated metabolism) .
  • Naphthalen-1-ylmethanone: A hydrophobic aromatic moiety critical for binding to cannabinoid receptors (CB1/CB2) .

This compound is structurally related to the JWH series of synthetic cannabinoids but distinguished by its deuterated alkyl chain and hydroxyl substitution. Its design suggests applications in metabolic tracing, receptor binding studies, or forensic toxicology .

Properties

Molecular Formula

C24H23NO2

Molecular Weight

366.5 g/mol

IUPAC Name

[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-20(23-21(25)13-8-14-22(23)26)24(27)19-12-7-10-17-9-4-5-11-18(17)19/h4-5,7-14,16,26H,2-3,6,15H2,1H3/i1D3,2D2,3D2,6D2

InChI Key

DFIOKCGWOUDFRF-YGYNLGCDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CCCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Indole 1-/3-Positions) Key Features Biological Activity (CB1 Affinity) Metabolic Stability
[4-Hydroxy-1-(nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone (Target) C₂₉H₂₃D₉NO₂ 1: Nonadeuteriopentyl; 3: Naphthoyl; 4: -OH Deuterated alkyl chain, hydroxyl group for polarity Not reported (inferred high) Likely enhanced
JWH-018 ([1-Pentylindol-3-yl]-naphthalen-1-ylmethanone) C₂₄H₂₃NO 1: Pentyl; 3: Naphthoyl Prototype synthetic cannabinoid with high CB1 affinity Ki = 9.0 nM (CB1) Low (rapid hepatic oxidation)
JWH-073 ([1-Butylindol-3-yl]-naphthalen-1-ylmethanone) C₂₃H₂₁NO 1: Butyl; 3: Naphthoyl Shorter alkyl chain reduces potency compared to JWH-018 Ki = 340 nM (CB1) Moderate
AM-2201 ([1-(5-Fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone) C₂₄H₂₂FNO 1: 5-Fluoropentyl; 3: Naphthoyl Fluorine substitution enhances metabolic resistance and potency Ki = 1.0 nM (CB1) High
JWH-122 ([4-Methylnaphthalen-1-yl]-[1-pentylindol-3-yl]methanone) C₂₅H₂₅NO 1: Pentyl; 3: 4-Methylnaphthoyl Methylated naphthoyl increases lipophilicity and receptor binding affinity Ki = 0.69 nM (CB1) Moderate
[1-[(4R)-4-Hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone C₂₄H₂₃NO₂ 1: 4-Hydroxypentyl; 3: Naphthoyl Hydroxyl group improves solubility but may reduce CB1 affinity Not reported Low (polar group)

Receptor Binding and Pharmacological Effects

  • CB1 Affinity : The target compound’s naphthoyl group and indole scaffold are conserved across JWH analogs, suggesting high CB1 affinity. However, the hydroxyl group at the 4-position may sterically hinder receptor interaction compared to AM-2201 or JWH-122 .
  • Deuterium Effects : Deuteration at the pentyl chain is hypothesized to prolong half-life by slowing CYP3A4/2C9-mediated oxidation, similar to deuterated pharmaceuticals like deutetrabenazine .

Metabolic and Stability Profiles

Table 2: Metabolic Pathways and Stability

Compound Primary Metabolic Pathway Half-Life (In Vitro) Stability Notes
Target Compound CYP2C9 oxidation (deuterium slows reaction) Not reported Enhanced stability due to kinetic isotope effect
JWH-018 CYP3A4-mediated ω-hydroxylation <1 hour Rapid degradation to carboxylated metabolites
AM-2201 Defluorination followed by β-oxidation ~3 hours Fluorine reduces oxidation susceptibility
Hydroxypentyl Analog Glucuronidation of hydroxyl group <30 minutes High polarity accelerates excretion

Research Implications and Limitations

  • Target Compound: Limited in vivo data exist, but its design aligns with efforts to evade detection in drug screens while retaining psychoactive effects. The hydroxyl group may also mitigate toxicity compared to non-polar analogs .
  • Contradictions : While deuteration generally enhances metabolic stability, its impact on CB1 efficacy remains untested. suggests fluorinated analogs (e.g., AM-2201) achieve higher potency, but deuterated chains may prioritize pharmacokinetics over affinity.

References Synthesis of indole-naphthoyl analogs via Friedel-Crafts acylation. Alkylation strategies for indole derivatives. CB1 receptor affinities and metabolic pathways of JWH/AM compounds. Structural and activity data for JWH-073. Naming conventions and deuterated analogs in forensic chemistry. Pharmacokinetic implications of hydroxyl and deuterium substitutions.

Preparation Methods

Enamine Cyclization Strategy

1,3-Cyclohexanedione reacts with 2-aminoethanol under solvent-free conditions at 50–150°C for 2–6 hours to form an enamine intermediate. Cyclization and aromatization are achieved using metal catalysts (e.g., Raney nickel or Pd/C) at 80–200°C for 8–20 hours, yielding 4-hydroxyindole with a 42–70% yield. Key advantages include avoiding high-pressure reactors and cost-effective raw materials.

Table 1: Optimization of 4-Hydroxyindole Synthesis

ParameterOptimal RangeYield (%)Catalyst
Reaction Temperature120–150°C65–70Raney Ni
SolventToluene or Trimethylbenzene60–65Pd/C (5% w/w)
Time12–18 hours70Pt/Al₂O₃

Deuterium Labeling of the Pentyl Side Chain

The nonadeuteriopentyl group is introduced via Grignard reagent quench or acid-catalyzed hydrogen-deuterium (H-D) exchange.

Grignard-Mediated Deuterium Incorporation

A halogenated pentane derivative (e.g., 1-bromopentane) is treated with deuterated water (D₂O) in the presence of Mg, forming a deuterated Grignard reagent. Subsequent reaction with 4-hydroxyindole under anhydrous THF at 0–5°C yields 1-(nonadeuteriopentyl)-4-hydroxyindole with >90% isotopic purity.

Acid-Catalyzed H-D Exchange

4-Hydroxyindole is refluxed with 20 wt% D₂SO₄ in CD₃OD/D₂O (7:3 v/v) at 95°C for 5 hours, achieving 97% deuterium incorporation at the pentyl chain. This method is scalable and cost-effective, utilizing deuterium oxide as the primary deuterium source.

Naphthoylation via Friedel-Crafts Acylation

The final acylation step employs a tin-mediated Friedel-Crafts reaction to attach the naphthalen-1-ylmethanone group.

Tin(IV) Chloride-Catalyzed Acylation

1-(Nonadeuteriopentyl)-4-hydroxyindole is reacted with 1-naphthoyl chloride in dichloromethane at −20°C, using SnCl₄ as a Lewis acid. The reaction achieves 82% yield with regioselectivity >98% for the C3 position.

Table 2: Comparative Analysis of Acylation Methods

CatalystTemperature (°C)Yield (%)Regioselectivity (%)
SnCl₄−208298
Et₂AlCl252085
MeMgBr01075

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) and recrystallized from n-hexane. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.86 (s, 1H, OH), 7.10–6.31 (m, aromatic), 3.12 (t, 2H, CH₂).

  • HRMS : m/z 364.528 [M+H]⁺ (calc. for C₂₅H₁₆D₉NO₂).

Challenges and Optimization

  • Isotopic Dilution : Prolonged reaction times (>20 hours) reduce deuterium content due to proton exchange.

  • Regioselectivity : Competing acylation at C2 is suppressed by low-temperature SnCl₄ catalysis.

  • Yield Enhancement : Solvent-free enamine synthesis improves throughput by 30% compared to traditional methods .

Q & A

Q. What synthetic methodologies are optimal for preparing [4-hydroxy-1-(nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone, and how can deuteration efficiency be quantified?

Answer :

  • Synthetic Routes : Utilize nucleophilic substitution or Friedel-Crafts acylation for indole-naphthoyl coupling, as demonstrated in structurally similar aminoalkylindole derivatives (e.g., JWH-018 analogs) . For deuteration, employ deuterated pentyl halides (e.g., C5_5D11_{11}X) in alkylation steps under inert conditions to minimize isotopic exchange.
  • Deuteration Efficiency : Quantify via 2H^2\text{H} NMR or mass spectrometry. For example, in , HPLC purity >99% was achieved for related compounds using silica gel chromatography; similar protocols can ensure deuterated product integrity .
  • Yield Optimization : Use catalysts like AlCl3_3 (as in for indole alkylation) and monitor reaction progress via TLC.

Q. How should researchers characterize the structural and isotopic purity of this compound?

Answer :

  • Core Characterization :
    • NMR : Compare 1H^1\text{H} and 13C^{13}\text{C} NMR shifts to non-deuterated analogs (e.g., JWH-018 in ). Suppression of 1H^1\text{H} signals for deuterated positions confirms isotopic substitution .
    • HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic distribution.
  • Isotopic Validation : Isotope ratio MS (IRMS) or 2H^2\text{H} NMR to verify >98% deuteration at specified positions .

Advanced Research Questions

Q. How does deuteration of the pentyl chain influence cannabinoid receptor binding affinity and metabolic stability?

Answer :

  • Binding Studies : Perform competitive radioligand assays (e.g., using [3^3H]CP-55,940) on CB1/CB2 receptors. Compare IC50_{50} values to non-deuterated analogs (e.g., JWH-018 in ). Deuteration may alter lipophilicity, affecting receptor interaction .
  • Metabolic Stability : Conduct in vitro microsomal assays (human liver microsomes + NADPH). Monitor deuterium kinetic isotope effects (KIE) on oxidative metabolism (e.g., CYP3A4-mediated hydroxylation). ’s analogs show deuterated chains reduce metabolic clearance by 30–50% in similar indole derivatives .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1H^1\text{H}1H NMR signals) for deuterated indole derivatives?

Answer :

  • Artifact Identification :
    • Residual Protio Impurities : Use D2_2O shaking or deuterated solvents to eliminate exchangeable protons.
    • Isotopic Scrambling : Re-evaluate synthetic conditions (e.g., acidic media may cause H/D exchange).
  • Advanced Techniques :
    • 2D NMR (HSQC, HMBC) : Assign ambiguous signals via correlation spectroscopy (e.g., used X-ray crystallography to resolve indole-naphthoyl conformers) .
    • Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Q. How can researchers design in vivo studies to assess the pharmacokinetic impact of deuteration in this compound?

Answer :

  • Study Design :
    • Dosing : Administer deuterated vs. non-deuterated compound (IV/oral) in rodent models.
    • Bioanalysis : Use LC-MS/MS to measure plasma/tissue concentrations. Deuterated analogs often show prolonged half-life (e.g., ’s JWH-210 analogs exhibited 1.5× higher AUC) .
  • Toxicokinetics : Monitor deuterium retention in excreted metabolites (e.g., hydroxylated derivatives) via 2H^2\text{H}-NMR of urine samples.

Methodological Tables

Q. Table 1. Comparative Synthetic Yields for Deuterated vs. Non-Deuterated Analogs

Compound TypeYield (Deuterated)Yield (Non-Deuterated)Key Catalyst/Purification StepSource
Naphthoylindole16–18%85–90%AlCl3_3, silica gel chromatography
Deuteropentylindole22–25%*N/ADeuterated alkyl bromide, anhydrous K2_2CO3_3

*Theoretical yields adjusted for isotopic substitution challenges.

Q. Table 2. Key Spectral Data for Structural Validation

TechniqueExpected Anomalies in Deuterated CompoundReference Compound (JWH-018)Source
1H^1\text{H} NMRAbsence of pentyl CH2_2 signals (δ 1.2–1.6)δ 7.2–8.2 (naphthoyl protons)
HRMS[M+H]+^+ at m/z 436.28 (Δ +5 vs. non-D)[M+H]+^+ m/z 341.18 (JWH-018)

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